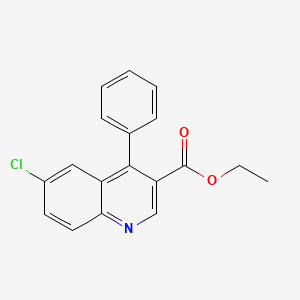

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological properties.

Méthodes De Préparation

The synthesis of ethyl 6-chloro-4-phenylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired product . The reaction conditions often involve heating the mixture to high temperatures (e.g., 180°C) for a specified duration (e.g., 1.5 hours) in the presence of a base such as lithium chloride in dimethyl sulfoxide .

Analyse Des Réactions Chimiques

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., potassium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.

Biological Research: The compound is used to investigate the biological activities of quinoline derivatives, including their interactions with various biological targets.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mécanisme D'action

The mechanism of action of ethyl 6-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a bromo group instead of a phenyl group.

Ethyl 2-chloroquinoline-3-carboxylate: Lacks the phenyl group, which may affect its biological activity.

These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological properties

Activité Biologique

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate (C₁₈H₁₄ClNO₂) is a quinoline derivative that has garnered attention for its significant biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a chlorine atom at the 6-position and a phenyl group at the 4-position. Its molecular formula is C₁₈H₁₄ClNO₂, with a molecular weight of approximately 315.76 g/mol.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of fungal membrane integrity.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The induction of cell cycle arrest and activation of caspase pathways have been identified as key mechanisms through which this compound exerts its anticancer effects .

3. Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties, particularly against certain RNA viruses. The compound's ability to inhibit viral replication has been noted in laboratory settings, although further studies are needed to elucidate the precise mechanisms involved .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Friedländer Synthesis : This classical method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques to enhance yield and reduce reaction times significantly .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bose et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition zones against Escherichia coli and Bacillus subtilis, suggesting strong antibacterial activity .

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₈H₁₄ClNO₂ | Chlorine at position 6; significant biological activity |

| Ethyl 2-chloro-4-phenylquinoline-3-carboxylate | C₁₈H₁₄ClNO₂ | Lacks chloromethyl substitution; simpler structure |

| Ethyl 6-bromo-4-methylquinoline-3-carboxylate | C₁₉H₁₆BrNO₂ | Bromine substitution instead of chlorine; varied reactivity |

Propriétés

IUPAC Name |

ethyl 6-chloro-4-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-16-9-8-13(19)10-14(16)17(15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVQWLDYBJKLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.